molecular formula C14H14ClNO3 B6301686 trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid CAS No. 2222114-60-3

trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid

Cat. No.: B6301686
CAS No.: 2222114-60-3
M. Wt: 279.72 g/mol
InChI Key: URWXZLPRVMBAIC-UHFFFAOYSA-N
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Description

trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at the trans-4 position and a substituted phenoxy group with 3-chloro and 4-cyano substituents.

  • Cyclohexane Conformation: The trans configuration ensures a chair conformation, minimizing steric strain and enabling predictable hydrogen bonding patterns (e.g., O–H⋯O dimerization) .
  • Substituent Effects: The 3-chloro and 4-cyano groups on the phenoxy ring are electron-withdrawing, likely enhancing the acidity of the carboxylic acid and influencing binding interactions in biological systems.

Properties

IUPAC Name

4-(3-chloro-4-cyanophenoxy)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-13-7-12(6-3-10(13)8-16)19-11-4-1-9(2-5-11)14(17)18/h3,6-7,9,11H,1-2,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWXZLPRVMBAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)OC2=CC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Cyclohexane Functionalization

The synthesis frequently begins with cyclohexanecarboxylic acid derivatives or ketone precursors . A representative route from patent literature involves:

  • Esterification of cyclohexanecarboxylic acid

    • Reaction with methanol/H₂SO₄ yields methyl cyclohexanecarboxylate, enhancing reactivity for subsequent bromination.

  • Bromination at the 4-position

    • Treatment with N-bromosuccinimide (NBS) in CCl₄ under radical initiation (e.g., AIBN) introduces a bromine atom, forming 4-bromo-cyclohexanecarboxylate.

Phenoxy Group Introduction

The critical step involves nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling to attach the 3-chloro-4-cyanophenol moiety:

  • Activation of the phenol

    • 3-Chloro-4-cyanophenol is deprotonated using K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO).

  • Coupling to the cyclohexane intermediate

    • The brominated cyclohexane reacts with the phenolate ion at 80–100°C for 12–24 hours, forming the ether linkage.

Stereochemical Control and Trans-Isomer Enrichment

Achieving the trans configuration is pivotal for biological activity and crystallinity. Key methods include:

Thermodynamic Control via Base-Mediated Epimerization

  • Treatment with DBU (1,8-diazabicycloundec-7-ene) in toluene at reflux (110°C) promotes equilibration to the thermodynamically stable trans isomer.

  • Solvent effects : High dielectric solvents (e.g., DMF) favor trans selectivity by stabilizing the transition state.

Crystallization-Driven Purification

  • Selective crystallization from acetone/water mixtures (4:1 v/v) enriches the trans isomer to >98% purity.

Representative Synthetic Route with Yield Optimization

The following table summarizes a high-yielding, patent-derived protocol:

StepReactionConditionsYieldTrans:cis Ratio
1EsterificationMeOH, H₂SO₄, reflux, 6h95%-
2BrominationNBS, AIBN, CCl₄, 80°C, 8h82%-
3Phenoxy Coupling3-Cl-4-CN-phenol, K₂CO₃, DMF, 90°C75%3:1
4SaponificationNaOH, EtOH/H₂O, 70°C, 4h89%3:1
5Trans Isomer EnrichmentDBU, toluene, 110°C, 12h91%19:1
6Final CrystallizationAcetone/H₂O (4:1), -10°C85%>99:1

Alternative Methodologies and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

Aryl boronic esters of 3-chloro-4-cyanophenol undergo Suzuki-Miyaura coupling with bromocyclohexanecarboxylates. While this method offers regioselectivity, it requires expensive Pd catalysts (e.g., Pd(PPh₃)₄) and rigorous anhydrous conditions.

One-Pot Tandem Reactions

Recent advances describe a one-pot sequence combining esterification, bromination, and coupling using phase-transfer catalysts (e.g., tetrabutylammonium bromide). This reduces purification steps but achieves lower trans selectivity (∼85:15).

Critical Factors Influencing Reaction Efficiency

  • Solvent polarity : DMF > DMSO > THF in enhancing SNAr rates.

  • Temperature : Coupling reactions above 90°C minimize byproduct formation but risk decarboxylation.

  • Base selection : Cs₂CO₃ outperforms K₂CO₃ in preventing phenol oxidation.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow systems reduce reaction times (step 3 from 24h to 2h).

  • Spent catalyst recovery : Pd residues are reclaimed via ion-exchange resins, lowering costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.

Scientific Research Applications

trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in molecular pathways, resulting in the desired chemical or biological outcomes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid with similar compounds:

Compound Name Substituents Molecular Weight Crystal System/Space Group Key Properties/Applications Reference
trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid Phenoxymethyl 234.27 Monoclinic, P21/c Chair conformation; O–H⋯O hydrogen bonding; dendrimer synthesis intermediate
trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid Phenylsulfonyloxymethyl 298.34 Monoclinic, P21/c Chair conformation; high thermal stability; polymer intermediate
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid 4-Chlorophenyl 238.71 - Antiparasitic agent precursor
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid Trifluoromethyl 182.15 - Antiviral precursor; high lipophilicity
trans-4-(Aminomethyl)cyclohexanecarboxylic acid Aminomethyl 157.21 - Coagulant; bioactive in hemostasis

Key Observations :

  • Crystal Packing : Compounds with hydrogen-bonding substituents (e.g., carboxylic acid, hydroxyl) form dimeric structures via O–H⋯O interactions, enhancing stability .
  • Substituent Impact : Electron-withdrawing groups (Cl, CN, CF₃) increase carboxylic acid acidity, while bulky groups (e.g., phenylsulfonyloxy) may reduce solubility in polar solvents .

Biological Activity

trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid, with the CAS number 2222114-60-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C14H14ClN O3
  • Molecular Weight : 279.72 g/mol
  • Structural Characteristics : The compound features a cyclohexane core substituted with a chloro-cyanophenoxy group, which contributes to its biological activity.

The biological activity of this compound is believed to involve:

  • Interaction with Enzymatic Pathways : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Influence on Cell Proliferation : Research indicates potential effects on tumor cell lines, suggesting cytotoxic properties.

Biological Activity Overview

Recent studies have explored the compound's effects in various biological contexts:

Activity Description Reference
CytotoxicityExhibits selective cytotoxicity against certain human tumor cell lines.
Antimicrobial EffectsPotential activity against pathogenic bacteria such as Helicobacter pylori.
Enzyme InhibitionDemonstrated urease inhibitory activity, which may have implications for treating infections.
Antiviral ActivityLimited evidence suggests potential antiviral properties, though further research is needed.

Case Studies

  • Cytotoxicity Against Tumor Cells
    • A study assessed the cytotoxic effects of this compound on four human tumor cell lines. Results indicated a significant reduction in cell viability in a dose-dependent manner compared to normal cells, highlighting its selective toxicity.
  • Antimicrobial Activity
    • In vitro assays demonstrated that the compound exhibited comparable efficacy to standard antibiotics against Helicobacter pylori, indicating its potential as a therapeutic agent for gastrointestinal infections.

Comparative Analysis

When compared to similar compounds, this compound shows unique properties:

Compound Cytotoxicity Antimicrobial Activity Enzyme Inhibition
This compoundHighModerateStrong
4-(3-Chloro-4-cyano-phenoxy)benzoic acidModerateLowModerate
4-(3-Chloro-4-cyano-phenoxy)phenylacetic acidLowModerateWeak

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen (e.g., chlorine) on the phenyl ring with a cyano group under basic conditions (e.g., KCN/EtOH) can yield intermediates. Cyclohexane ring functionalization is achieved via ester hydrolysis or carboxylation. Critical parameters include temperature control (60–80°C for hydrolysis) and catalyst selection (e.g., Pd for cross-coupling). Impurities often arise from incomplete substitution or stereochemical byproducts; purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is essential .

Q. How is the stereochemistry of the cyclohexane ring confirmed in structural studies?

  • Methodological Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is the gold standard for determining stereochemistry. For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments differentiate trans and cis isomers by analyzing spatial proton-proton interactions. Computational tools (e.g., ORTEP-3) visualize electron density maps to validate configurations .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • HPLC/LC-MS : Quantifies purity and detects trace impurities using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid).
  • FT-IR : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, C≡N stretch at ~2200 cm⁻¹).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm) and confirms substitution patterns .

Advanced Research Questions

Q. What strategies optimize the pharmacokinetic profile of trans-4-substituted cyclohexanecarboxylic acid derivatives in drug development?

  • Methodological Answer : Reducing polar surface area (PSA) improves bioavailability. For instance, replacing hydrophilic groups (e.g., -OH) with bioisosteres (e.g., -Cl, -CN) enhances membrane permeability. In vivo studies in rats/dogs demonstrate that PSA < 80 Ų correlates with >90% oral bioavailability. Metabolic stability is assessed via liver microsome assays (e.g., CYP450 inhibition) .

Q. How do researchers resolve contradictions in reported bioactivity data for structurally similar derivatives?

  • Methodological Answer : Cross-study comparisons require normalizing assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in VLA-4 antagonist activity (IC₅₀ = 5–50 nM) may stem from variations in ligand stereochemistry or buffer pH. Meta-analyses using standardized datasets (e.g., PubChem BioAssay) clarify structure-activity relationships .

Q. What challenges arise in achieving regioselective substitution on the cyclohexane ring, and how are they addressed?

  • Methodological Answer : Steric hindrance and electronic effects complicate regioselectivity. Directed ortho-metalation (DoM) with directing groups (e.g., -COOR) enables precise functionalization. For example, using tert-butoxycarbonyl (Boc) protection directs substitution to the trans-4 position. Reaction monitoring via TLC or in-situ IR ensures intermediate stability .

Data Contradiction Analysis

Q. Why do different studies report varying yields for hydrolysis of trans-4-cyanocyclohexane intermediates?

  • Methodological Answer : Yield disparities (40–85%) arise from hydrolysis conditions. Acidic conditions (HCl/H₂O, reflux) favor complete conversion but risk decarboxylation, while enzymatic methods (lipases) offer selectivity but lower efficiency. Kinetic studies (e.g., Arrhenius plots) optimize temperature and catalyst loading to balance yield and side reactions .

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